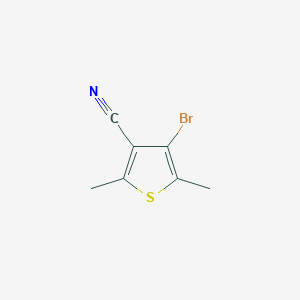![molecular formula C15H13ClN2O4 B2557313 N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide CAS No. 383147-44-2](/img/structure/B2557313.png)
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Degradation of Pharmaceutical Compounds
- Advanced oxidation processes (AOPs) have been used to degrade various pharmaceutical compounds, including acetaminophen, in aqueous media. These processes lead to the generation of by-products with varying biotoxicity. Computational methods have been utilized to predict reactive sites within molecules and to understand the degradation pathways and the environmental impact of these pharmaceutical compounds (Qutob et al., 2022).
Carcinogenic Potential of Analogues
- The thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. This research provides insights into the structure-activity relationships of these compounds and their potential health risks. However, the in vivo capability of these compounds to induce tumors remains uncertain, highlighting the need for further investigation into their biological and toxicological profiles (Ashby et al., 1978).
Environmental Toxicity and Removal Strategies
- The presence of pharmaceutical compounds like acetaminophen in natural waters raises concerns about their environmental impact and toxicity. Recent reviews have discussed the occurrence, toxicity, and advanced removal strategies for these compounds, emphasizing the need for efficient tertiary treatment systems in water and wastewater treatment plants to mitigate their environmental footprint (Vo et al., 2019).
Hepatotoxicity and Metabolic Pathways
- The hepatotoxic effects of paracetamol (acetaminophen) and related fatalities have been extensively reviewed. These studies underscore the importance of understanding the metabolic pathways of paracetamol and the genetic differences that may affect individual susceptibility to toxicity. The accumulation of toxic metabolites, particularly in overdose situations, highlights the need for cautious use and monitoring of these compounds (Tittarelli et al., 2017).
Propriétés
IUPAC Name |
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-6-14(18(20)21)13(17-10(2)19)8-15(9)22-12-5-3-4-11(16)7-12/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQXDJANKIWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC(=CC=C2)Cl)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)

![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)




![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)
![3-[1-(4-Isopropylamino-phenyl)-piperidin-4-YL]-propan-1-OL](/img/structure/B2557248.png)
![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)
